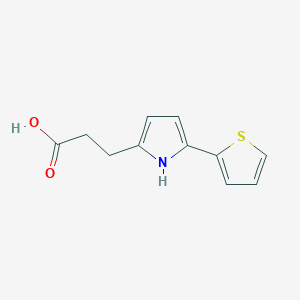

3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid

Description

Properties

IUPAC Name |

3-(5-thiophen-2-yl-1H-pyrrol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c13-11(14)6-4-8-3-5-9(12-8)10-2-1-7-15-10/h1-3,5,7,12H,4,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAOREOUQVDFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(N2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid is a pyrrole derivative that has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound exhibits a unique structure, combining thiophene and pyrrole moieties, which contributes to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 233.29 g/mol. The compound features a pyrrole ring substituted with a thiophene group, linked to a propionic acid moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.29 g/mol |

| CAS Number | Not specified |

Anti-inflammatory Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant anti-inflammatory properties. This activity is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that these compounds can effectively reduce the production of pro-inflammatory cytokines and prostaglandins, leading to decreased inflammation in various models .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays measuring radical scavenging activity. Studies suggest that this compound can neutralize free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage is a contributing factor .

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is thought to involve interaction with specific molecular targets:

Molecular Targets:

- Enzymes: The compound may inhibit COX enzymes, reducing inflammation.

- Receptors: It may interact with receptors involved in oxidative stress response.

- Signaling Pathways: Modulation of pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological effects of this compound:

- Inhibition of Cyclooxygenase: A study demonstrated that derivatives similar to this compound significantly inhibited COX activity in vitro, correlating with reduced inflammation in animal models .

- Antioxidant Activity Assessment: Research indicated that this compound exhibited strong radical scavenging activity in DPPH assays, suggesting its potential as an antioxidant agent .

- Anticancer Efficacy: In vitro testing against ovarian cancer cell lines revealed that the compound induced apoptosis and inhibited cell growth, showcasing its potential as an anticancer therapeutic .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a pyrrole structure, including 3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid, exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness comparable to conventional antibiotics. For instance, studies have shown that derivatives of this compound can inhibit the growth of multi-drug resistant bacteria, making them potential candidates for new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, particularly in models of triple-negative breast cancer. These findings suggest that this compound may interfere with key signaling pathways involved in tumor growth and metastasis .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. Various synthetic routes have been developed to optimize yield and purity, often employing conditions such as refluxing in suitable solvents and using catalytic agents .

Derivatives and Analogues

Numerous derivatives of this compound have been synthesized to enhance its biological activity or modify its pharmacokinetic properties. These derivatives are often evaluated for improved efficacy in treating specific diseases, including cardiovascular and inflammatory conditions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure can be compared to other propionic acid derivatives bearing heterocyclic substituents. Key comparisons include:

β-(10-Phenoselenazyl)propionic Acid (VII) and β-(10-Phenothiazyl)propionic Acid

- Structure: Both feature a propionic acid group attached to phenoselenazine or phenothiazine rings (selenium or sulfur-containing tricyclic systems).

- Reactivity : These compounds undergo hydrolysis with alcoholic NaOH to yield propionic acids but decompose under acidic conditions. Cyclization with phosphoric anhydride produces cyclic ketones, highlighting their susceptibility to intramolecular reactions .

- Comparison: Unlike the target compound’s monocyclic thiophene-pyrrole system, these analogs have fused tricyclic frameworks, which may enhance thermal stability but reduce solubility due to increased hydrophobicity.

2-(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-Propionic Acid

- Structure : Pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups, linked to propionic acid.

- Properties : The electron-withdrawing trifluoromethyl and chloro groups increase acidity (pKa ~3–4) compared to unsubstituted propionic acid derivatives. This enhances bioavailability in physiological environments .

3-(5-p-Tolyl-1H-pyrrol-2-yl)-Propionic Acid

- Structure : Similar to the target compound but replaces thiophene with a p-tolyl (methyl-substituted phenyl) group.

- Impact of Substituents : The p-tolyl group increases lipophilicity (logP ~2.5) compared to the thiophene analog (logP ~1.8), affecting membrane permeability and metabolic stability .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid?

- Methodological Answer : Utilize statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, factorial designs (2<sup>k</sup> or fractional factorial) reduce the number of trials while capturing interaction effects . Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict energetically favorable pathways, narrowing experimental screening . Post-optimization, validate results via reproducibility tests and sensitivity analysis.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity, supplemented by nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. For electronic and vibrational properties, employ Fourier-transform infrared spectroscopy (FTIR) and UV-Vis absorption/emission spectroscopy . Quantum chemical computations (e.g., molecular orbital analysis) can corroborate experimental spectral data .

Q. How should stability studies be designed to evaluate this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability testing using factorial design to simulate stressors (e.g., temperature, humidity, light exposure). Monitor degradation via HPLC and track kinetic profiles. For oxidative stability, use radical scavenging assays (e.g., DPPH or ABTS) to quantify reactivity . Statistical models (e.g., Arrhenius equation) can extrapolate shelf-life under standard storage conditions.

Advanced Research Questions

Q. How can computational methods predict the reaction mechanisms involving this compound?

- Methodological Answer : Apply quantum mechanical/molecular mechanical (QM/MM) hybrid simulations to model reaction pathways at atomic resolution. Use intrinsic reaction coordinate (IRC) analysis to verify transition states and intermediates . Validate computational predictions with isotopic labeling experiments (e.g., ²H or ¹³C tracing) to track bond rearrangements. Discrepancies between theory and experiment may indicate overlooked solvent or entropy effects.

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic vs. computational results)?

- Methodological Answer : Implement a multi-method validation framework :

- Cross-check computational models with higher-accuracy methods (e.g., CCSD(T) for electron correlation).

- Re-examine experimental conditions (e.g., solvent polarity affecting NMR shifts).

- Apply Bayesian inference to quantify uncertainty in data interpretation . For spectral mismatches, consider dynamic effects (e.g., tautomerism) via variable-temperature NMR or time-resolved spectroscopy.

Q. What strategies are effective for studying this compound’s role in catalytic or biological systems?

- Methodological Answer : For catalytic applications, use kinetic profiling (e.g., turnover frequency, activation energy) under controlled reactor conditions (e.g., batch vs. flow systems) . In biological studies, employ dose-response assays to quantify bioactivity (e.g., IC50 values) and molecular docking simulations to predict target binding. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding affinities experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.